molecular formula C7H4FNO2 B084565 5-Fluorobenzo[d]oxazol-2(3H)-one CAS No. 13451-79-1

5-Fluorobenzo[d]oxazol-2(3H)-one

Cat. No.: B084565
CAS No.: 13451-79-1
M. Wt: 153.11 g/mol
InChI Key: KXMRAGBOYTUYGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Heterocyclic Compounds in Contemporary Chemical and Pharmaceutical Research

Heterocyclic compounds are a cornerstone of modern chemical and pharmaceutical research, forming the structural basis of a vast array of biologically active molecules. researchgate.netscbt.com These are organic compounds that contain a ring structure composed of atoms of at least two different elements. researchgate.net Nitrogen, oxygen, and sulfur are the most common heteroatoms found in these rings. researchgate.net The presence of these heteroatoms imparts specific physicochemical properties to the molecules, such as polarity, hydrogen bonding capacity, and lipophilicity, which are crucial for their interaction with biological targets. researchgate.net

The significance of heterocyclic compounds is underscored by their prevalence in numerous natural products, including vitamins, alkaloids, and antibiotics. nih.govnih.gov Furthermore, it is estimated that over 85% of all biologically active compounds feature a heterocyclic ring. researchgate.net In the realm of medicinal chemistry, these scaffolds are instrumental in the design and synthesis of novel therapeutic agents with a wide range of applications, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities. researchgate.netnih.gov The continuous exploration of heterocyclic chemistry allows researchers to expand the drug-like chemical space and develop more effective treatments for a multitude of diseases. researchgate.net

The 2(3H)-Benzoxazolone Nucleus as a Privileged Scaffold in Medicinal Chemistry

Within the broad family of heterocyclic compounds, the 2(3H)-benzoxazolone nucleus is recognized as a "privileged scaffold". bohrium.comnih.gov This term is used in medicinal chemistry to describe a molecular framework that is capable of binding to multiple biological targets, thus being a versatile template for the development of new drugs. nih.gov The 2(3H)-benzoxazolone structure has garnered significant attention due to its ability to act as a bioisosteric mimic of phenol (B47542) or catechol moieties, but with improved metabolic stability. bohrium.comnih.gov This is attributed to their similar pKa values, electronic charge distribution, and chemical reactivity. bohrium.comnih.gov

The therapeutic applications of the 2(3H)-benzoxazolone template are extensive and well-documented. bohrium.combldpharm.com Derivatives have been developed as analgesic and anti-inflammatory compounds, antipsychotics, and neuroprotective anticonvulsants. bohrium.comnih.govbldpharm.com Furthermore, ligands incorporating this scaffold have shown high affinity for a variety of receptors, including dopaminergic (D2 and D4), serotoninergic (5-HT1A and 5-HT2A), and sigma (σ1 and σ2) receptors. bohrium.comnih.govbldpharm.com The frequent success in identifying biologically active compounds containing this nucleus solidifies its status as a privileged structure in drug discovery. bohrium.comnih.gov

Research Landscape of 5-Fluorobenzo[d]oxazol-2(3H)-one and Related Analogues

The research into this compound is situated within the broader context of investigating halogenated benzoxazolone derivatives for their potential biological activities. While specific, in-depth studies on the 5-fluoro analogue are not as extensively published as those for its chloro or bromo counterparts, the existing body of research on related compounds provides a strong rationale for its scientific interest.

The introduction of a fluorine atom into a pharmacologically active scaffold is a common strategy in medicinal chemistry to modulate a compound's properties. Fluorine's high electronegativity and small size can influence factors such as metabolic stability, lipophilicity, and binding affinity to target proteins. For instance, studies on other halogenated benzoxazolones, such as 5-chloro-1,3-benzoxazol-2(3H)-one, have indicated that substitution at the 5-position can enhance antimicrobial properties. nih.gov This suggests that this compound could also exhibit noteworthy biological effects.

The synthesis of this compound would likely follow established protocols for similar benzoxazolone derivatives. A common method involves the reaction of the corresponding substituted 2-aminophenol (B121084) with urea (B33335) or a related carbonyl-containing compound. nih.gov In the case of the 5-fluoro derivative, the starting material would be 2-amino-4-fluorophenol (B1270792).

The research on related benzoxazolone derivatives has revealed a wide spectrum of biological activities. For example, various substituted benzoxazolones have been investigated for their potential as:

Antimicrobial agents: Acting against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.gov

Anticancer agents: Showing cytotoxicity against various cancer cell lines. nih.gov

Enzyme inhibitors: Targeting enzymes such as c-Met kinase, which is implicated in cancer. bldpharm.com

Given the known impact of fluorination in drug design and the diverse biological activities of the benzoxazolone scaffold, this compound represents a compound of significant interest for future research and development in medicinal chemistry.

Table 1: Physicochemical Properties of this compound and a Related Analogue

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound13451-79-1C₇H₄FNO₂153.11
5-Chlorobenzo[d]oxazol-2(3H)-one95-25-0C₇H₄ClNO₂169.57

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMRAGBOYTUYGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50301852
Record name 5-Fluoro-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13451-79-1
Record name 5-Fluoro-2-benzoxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13451-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 146763
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013451791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13451-79-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146763
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluoro-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2(3H)-benzoxazolone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 5 Fluorobenzo D Oxazol 2 3h One and Its Derivatives

Established Synthetic Routes to the 2(3H)-Benzoxazolone Core

The construction of the 2(3H)-benzoxazolone scaffold is a well-documented area of synthetic chemistry. The most common strategies involve the cyclization of bifunctional precursors, where the key bond formations create the characteristic five-membered heterocyclic ring fused to a benzene (B151609) ring.

A prevalent and direct method for synthesizing the benzoxazolone core is the reaction of an o-aminophenol derivative with a suitable carbonylating agent, which acts as a C1 electrophile. This reaction efficiently forms the required carbamate (B1207046) linkage, which then undergoes intramolecular cyclization to yield the target heterocycle. The choice of carbonylating agent can influence reaction conditions, yields, and substrate scope. The ortho-positioning of the amine and hydroxyl groups in o-aminophenols makes them ideal precursors for this transformation. nih.gov

Ethyl Imidazole-1-Carboxylate (EImC) has been explored as a novel carbonylating reagent. While its application has been detailed for the synthesis of 1,2,4-oxadiazol-5(4H)-ones from amidoximes, it is presented as a simple and convenient alternative to more hazardous reagents for carbonylative cyclization. google.com The methodology is highlighted as a potential alternative to overcome the drawbacks of reagents like phosgene (B1210022) or moisture-sensitive agents like 1,1'-Carbonyldiimidazole (B1668759). google.com This suggests its potential utility in the synthesis of benzoxazol-2(3H)-ones, though specific examples for this transformation are less commonly reported.

Several other carbonylating agents are routinely employed for the synthesis of benzoxazolones from o-aminophenols.

1,1'-Carbonyldiimidazole (CDI): CDI is a solid, easy-to-handle reagent used for the coupling of amino acids and as a carbonyl source in heterocycle synthesis. nih.govnih.gov It reacts with an o-aminophenol to form an acyl imidazolide (B1226674) intermediate, which subsequently cyclizes. nih.gov While effective, CDI is sensitive to moisture, and in some syntheses, it has been found to be a less effective phosgene substitute than triphosgene (B27547). google.comgoogle.com Its use facilitates straightforward purification in some parallel synthesis applications due to the nature of its byproducts. google.com

Chloroformates: The condensation of o-aminophenol derivatives with reagents like ethyl chloroformate is a common and established method for preparing benzoxazolones. prepchem.com This reaction proceeds under relatively mild conditions to afford the desired products. The reaction of ethyl chloroformate has also been successfully applied to halogenated salicylhydroxamic acids to produce benzoxazolones. prepchem.com

Triphosgene: Also known as bis(trichloromethyl) carbonate (BTC), triphosgene is a stable, crystalline solid that serves as a safer and more convenient substitute for highly toxic phosgene gas. orgsyn.orgsigmaaldrich.com In solution, it generates three equivalents of phosgene, which then acts as the carbonylating agent. Triphosgene has been used in one-pot, microwave-assisted protocols to achieve carbamate annulation and form the benzoxazolone motif in good yields. orgsyn.org

Comparison of Common Carbonylating Agents for Benzoxazolone Synthesis
Carbonylating AgentPhysical FormKey AdvantagesKey DisadvantagesReference
1,1'-Carbonyldiimidazole (CDI)SolidEasy to handle, simplifies purificationMoisture sensitive, can be less reactive google.comnih.govgoogle.com
Ethyl ChloroformateLiquidCommon, well-established methodLiquid reagent, potential for side reactions prepchem.com
Triphosgene (BTC)SolidSafer substitute for phosgene, high reactivityDecomposes to toxic phosgene gas orgsyn.orgsigmaaldrich.com

The Hofmann rearrangement offers an alternative pathway to the benzoxazolone core, starting from salicylamides (2-hydroxybenzamides). In this reaction, a primary amide is converted into an isocyanate intermediate, which is then trapped intramolecularly by the ortho-hydroxyl group to form the cyclic carbamate. The classical conditions for the Hofmann rearrangement can be harsh; however, modern variations employ milder and more efficient reagents. For instance, a continuous-flow preparation of 2-benzoxazolinone (B145934) has been developed using trichloroisocyanuric acid (TCCA) as a stable and atom-economic chlorinating agent to induce the rearrangement of salicylamide. nih.gov

The Lossen rearrangement of salicylhydroxamic acid and its derivatives provides another route to benzoxazolones. prepchem.com In this method, the hydroxamic acid is typically activated, often by forming an O-acyl or O-sulfonyl derivative. This intermediate then rearranges to an isocyanate, which, like in the Hofmann rearrangement, undergoes intramolecular cyclization. Reagents such as thionyl chloride, benzenesulphonyl chloride, and even formamide (B127407) have been used to effect this transformation, providing the benzoxazolone product. prepchem.com

Cyclization Reactions of o-Aminophenols with Carbonylating Reagents

Specific Synthetic Approaches to 5-Fluorobenzo[d]oxazol-2(3H)-one

The synthesis of the specific target compound, this compound, follows the general synthetic principles outlined above. The key starting material for this synthesis is 2-Amino-4-fluorophenol (B1270792) . nih.gov This precursor contains the necessary ortho-amino and hydroxyl functionalities, with the fluorine atom positioned to become the 5-fluoro substituent on the resulting benzoxazolone ring. nih.gov

The most direct synthesis involves the reaction of 2-amino-4-fluorophenol with a suitable carbonylating agent. Based on analogous transformations, reacting 2-amino-4-fluorophenol with triphosgene or a chloroformate derivative would yield this compound. orgsyn.org For example, the reaction of anilines with triphosgene to form a carbamate which then cyclizes is a well-established method for generating the benzoxazolone core. orgsyn.org Similarly, the reaction of a related substituted aniline, 4-chloro-2-fluoroaniline, with trichloromethyl chloroformate demonstrates the applicability of this chemistry to fluorinated precursors.

Key Synthetic Transformations
Starting MaterialReagentReaction TypeProductReference
o-AminophenolTriphosgeneCarbonylative CyclizationBenzoxazolone orgsyn.org
SalicylamideTrichloroisocyanuric acid (TCCA)Hofmann RearrangementBenzoxazolone nih.gov
Salicylhydroxamic AcidThionyl Chloride / FormamideLossen RearrangementBenzoxazolone prepchem.com
2-Amino-4-fluorophenolCarbonylating Agent (e.g., Triphosgene)Carbonylative CyclizationThis compound nih.govorgsyn.org

Synthesis from 2-Amino-4-fluorophenol and Carbon Disulfide

Based on this analogous transformation, a plausible reaction scheme would involve the reaction of 2-Amino-4-fluorophenol with carbon disulfide in the presence of a base like potassium hydroxide (B78521) in an alcoholic solvent. The reaction likely proceeds through the formation of a dithiocarbamate (B8719985) intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to form 5-fluorobenzo[d]oxazole-2(3H)-thione. Subsequent conversion to the target this compound would require an additional oxidation or hydrolysis step.

Synthesis from 2-Amino-4-fluorophenol and Potassium Ethyl Xanthate

A more direct route to the benzoxazol-2(3H)-thione precursor involves the use of potassium ethyl xanthate. A Chinese patent describes the synthesis of 5-methyl-benzo[d]oxazole-2-(3H)-thione by reacting 2-amino-4-methylphenol (B1222752) with potassium ethyl xanthate. google.com This method is analogous to the synthesis of the fluoro-substituted target compound.

In this procedure, 2-Amino-4-fluorophenol would be reacted with potassium ethyl xanthate in a suitable solvent. The reaction likely proceeds via a nucleophilic attack of the amino group on the xanthate, followed by an intramolecular cyclization that eliminates ethanol (B145695) and potassium sulfide to yield 5-fluorobenzo[d]oxazole-2(3H)-thione. As with the carbon disulfide method, a subsequent chemical transformation would be necessary to obtain the final this compound.

Fluorination Strategies for Benzoxazolone Derivatives in Organic Synthesis

The introduction of fluorine into organic molecules can significantly alter their biological and physicochemical properties. mdpi.com In the context of benzoxazolone derivatives, fluorination can be achieved either by starting with a fluorinated precursor, as described above, or by direct fluorination of the benzoxazolone core.

Direct electrophilic fluorination is a powerful tool in modern synthetic chemistry. Reagents like Selectfluor® (F-TEDA-BF4) are widely used for this purpose due to their stability and user-friendly nature. wikipedia.orgsigmaaldrich.comref.ac.uk Selectfluor has been successfully employed in the regioselective fluorination of various heterocyclic systems, including those with enamine-like structures which can direct the fluorination to specific positions. nih.gov For a benzoxazolone scaffold, the electronic properties of the ring and any existing substituents would direct the position of fluorination. The reaction typically proceeds under mild conditions and can be accelerated using microwave irradiation. nih.gov This late-stage fluorination strategy is particularly valuable in drug discovery for the rapid generation of fluorinated analogs of biologically active compounds. ref.ac.uk The introduction of fluorine can enhance properties such as metabolic stability and binding affinity. mdpi.com

Novel Synthetic Strategies and Green Chemistry Considerations in Benzoxazolone Preparation

Recent advancements in synthetic chemistry have focused on developing more environmentally benign and efficient methods for constructing heterocyclic scaffolds like benzoxazolones. researchgate.net These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous solvents, and lower energy consumption.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique to accelerate organic reactions. nih.gov In the synthesis of benzoxazoles, microwave-assisted methods can significantly reduce reaction times and improve yields compared to conventional heating. sigmaaldrich.commdpi.comresearchgate.net The synthesis of benzoxazole (B165842) derivatives from 2-aminophenols and various partners (aldehydes, carboxylic acids) has been successfully demonstrated under microwave conditions, often in the presence of a catalyst. sigmaaldrich.commdpi.com These rapid and efficient procedures are well-suited for the construction of compound libraries for screening purposes. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of benzoxazoles. nih.gov Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.govacs.org The synthesis of benzoxazole derivatives has been achieved in good yields and short reaction times using ultrasound, often with the use of reusable heterogeneous catalysts. This method avoids the need for high bulk temperatures and can often be performed in greener solvents like ethanol.

Mechanochemical Synthesis: Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, offers a solvent-free approach to synthesis. This technique is inherently green as it eliminates the need for potentially toxic and volatile organic solvents. The synthesis of benzoxazoles and other heterocycles has been successfully demonstrated using mechanochemical methods, often with high yields and reduced reaction times.

These novel strategies represent a significant step towards more sustainable chemical manufacturing and are increasingly being adopted in both academic and industrial settings for the synthesis of valuable chemical entities.

Chemical Reactivity and Derivatization of 5 Fluorobenzo D Oxazol 2 3h One

Ring Expansion and Ring Opening Reactions of the Benzoxazolone System

The benzoxazolone core, while generally stable, can undergo ring opening or expansion under specific conditions, providing pathways to more complex heterocyclic systems. neu.edu.tr These reactions are less common than substitutions but are significant for creating structural diversity.

Ring Expansion: N-substituted 2(3H)-benzoxazolones can be transformed into seven-membered ring systems. For instance, N-(3-chloropropyl)-5-nitro-3H-benzoxazol-2-one has been shown to undergo ring expansion to yield a 1,5-benzoxazepine derivative. clockss.org This type of transformation typically involves an intramolecular cyclization, where a side chain attached to the nitrogen atom attacks the carbonyl carbon, leading to the larger ring structure.

Ring Opening: The oxazolone (B7731731) ring can be opened by nucleophiles. This reactivity is fundamental to the formation of certain derivatives, such as ureas, which occurs via the cleavage of the ester (C-O) bond within the heterocyclic ring upon reaction with amines. escholarship.orgacs.org The stability of the benzoxazolone ring means that these reactions often require specific reagents or conditions to proceed efficiently. For instance, the spontaneous transformation of benzoxazinones into benzoxazolinones, a related process, involves a ring-opening and re-closure mechanism. wur.nl

N-Acylation Reactions and Resultant Derivatives

The nitrogen atom at the 3-position of the 5-fluorobenzo[d]oxazol-2(3H)-one is a key site for derivatization through N-acylation. This reaction introduces an acyl group, forming an amide linkage and significantly altering the molecule's properties. The reaction typically proceeds by treating the parent benzoxazolone with an acyl chloride in the presence of a base. researchgate.netd-nb.info

This method is highly efficient for producing a wide array of 3-acyl-2(3H)-benzoxazolones in excellent yields. researchgate.net For example, unsubstituted benzoxazolone can be readily acylated with reagents like benzoyl chloride or 4-chlorobenzoyl chloride. escholarship.org The reaction conditions are generally mild, often conducted at room temperature. researchgate.net

Table 1: Examples of N-Acylation Reactions on Benzoxazolones

Acylating Agent Base/Solvent Product Yield Reference
Acetyl chloride Triethylamine/THF 3-Acetyl-2(3H)-benzoxazolone - d-nb.info
Benzoyl chloride - 3-Benzoyl-2(3H)-benzoxazolone - escholarship.org
4-Chlorobenzoyl chloride - 3-(4-Chlorobenzoyl)-2(3H)-benzoxazolone - escholarship.org
Various Acyl Chlorides NaOH/Acetone-Water 3-Acyl-2(3H)-benzoxazolone derivatives Excellent researchgate.net

Substitution Reactions on the Benzene (B151609) Moiety

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution on the benzoxazolone ring is strongly influenced by the directing effects of the fused heterocyclic system and the fluorine substituent. The benzoxazolone moiety as a whole is an activating group and directs incoming electrophiles primarily to the 6-position. neu.edu.tr This regioselectivity is observed in various electrophilic substitution reactions, including halogenation and nitration. neu.edu.tr

The fluorine atom at the 5-position is a deactivating group but is also an ortho, para-director. Its influence must be considered alongside the powerful directing effect of the heterocyclic ring. The activating, para-directing effect of the ring's oxygen and the directing effect of the amide group within the heterocycle synergize to make the 6-position the most electron-rich and sterically accessible site for electrophilic attack.

A notable exception is the Friedel-Crafts acylation. While the benzoxazolone ring is electron-rich and should be highly reactive, it is extensively protonated by the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This protonation deactivates the ring towards the acylium ion electrophile, making the reaction more challenging. neu.edu.tr To circumvent this, alternative conditions such as using an AlCl₃-DMF complex can be employed. neu.edu.trescholarship.org

Nucleophilic Substitution Reactions in Benzoxazolone Synthesis

The synthesis of the benzoxazolone scaffold itself often relies on nucleophilic substitution reactions. A primary method is the cyclization of an appropriate ortho-aminophenol derivative. In the synthesis of this compound, 2-amino-4-fluorophenol (B1270792) serves as the key precursor. This aminophenol undergoes a reaction with a carbonyl-introducing reagent like phosgene (B1210022), triphosgene (B27547), or 1,1'-carbonyldiimidazole (B1668759) (CDI), where the amino and hydroxyl groups act as nucleophiles to form the cyclic carbamate (B1207046) structure. acs.orgnih.gov

Furthermore, nucleophilic aromatic substitution (SNAr) is a valuable strategy for synthesizing substituted benzoxazolones. This is particularly effective when the benzene ring is activated by strongly electron-withdrawing groups. For example, C(6)-substituted benzoxazolones can be prepared from an activated 5-bromo-4-fluoro-2-nitrophenol (B1374966) precursor via SNAr reactions. acs.orgnih.gov The nitro group activates the ring, facilitating the displacement of a halide by a nucleophile, which is a key step prior to the reduction of the nitro group and subsequent cyclization to form the benzoxazolone ring. nih.gov

Reactivity Involving the Fluorine Substituent

The fluorine atom at the 5-position is generally the most stable of the halogens in nucleophilic aromatic substitution (SNAr) reactions unless the ring is highly activated by potent electron-withdrawing groups. In the case of this compound, the benzoxazolone ring itself is not sufficiently electron-withdrawing to strongly activate the C5 position for nucleophilic attack.

For SNAr to occur at a fluorinated position, the presence of strong activating groups, typically ortho or para to the fluorine, is required. For instance, the synthesis of certain substituted benzoxazolones has been achieved starting from 4-fluoro-2-nitrophenol (B1295195) derivatives, where the nitro group provides the necessary activation for the displacement of the fluorine atom by a nucleophile. acs.orgnih.gov In the absence of such potent activation, the C-F bond in this compound is expected to be robust and not readily participate in substitution reactions.

Formation of Amide and Urea (B33335) Derivatives

This compound is a valuable precursor for creating amide and urea derivatives, which are important pharmacophores.

Amide Derivatives: As detailed in section 3.2, N-acylation directly yields N-substituted amide derivatives (technically, these are cyclic carbamoyl (B1232498) amides or N-acyl-benzoxazolones). researchgate.net These reactions are straightforward and provide a reliable method for introducing a wide variety of side chains. escholarship.org

Urea Derivatives: Urea derivatives are typically formed by reacting the N-H group of the benzoxazolone ring with an isocyanate. This reaction results in the formation of a 1-(benzo[d]oxazol-2(3H)-one-3-carbonyl) moiety, which constitutes a urea-like structure. escholarship.orgacs.orgnih.gov For example, benzoxazolone intermediates are frequently coupled with isocyanates like 4-phenylbutyl isocyanate in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). acs.orgnih.gov

An alternative "one-pot" procedure involves activating the benzoxazolone with triphosgene in the presence of a base like triethylamine, followed by the addition of a primary or secondary amine to form the urea linkage. escholarship.orggoogle.com This method allows for the synthesis of a diverse library of N-substituted urea derivatives from various amines.

Table 2: Synthesis of Urea Derivatives from Benzoxazolones

Benzoxazolone Reagent 1 Reagent 2 Product Type Reference
3H-1,3-Benzoxazol-2-one 4-Phenylbutyl isocyanate DMAP N-Carboxamide derivative acs.orgnih.gov
3H-1,3-Benzoxazol-2-one Triphosgene, Et₃N Amine (R-NH₂) N-Carboxamide derivative escholarship.orggoogle.com
6-Bromo-3H-1,3-benzoxazol-2-one 4-Phenylbutyl isocyanate DMAP, Pyridine 6-Bromo-3-(((4-phenylbutyl)amino)carbonyl)benzoxazol-2-one acs.org

Complexation Abilities with Metal Ions

While specific research on the complexation of this compound with metal ions is not extensively documented in publicly available literature, the coordination chemistry of the parent compound, benzo[d]oxazol-2(3H)-one, and its derivatives provides a basis for understanding its potential interactions with metallic elements. The benzoxazolone core possesses potential donor atoms in the form of the heterocyclic nitrogen and the exocyclic carbonyl oxygen, which can engage in coordination with a variety of metal ions.

Studies on related benzoxazole (B165842) derivatives have demonstrated their capacity to form stable metal complexes. For instance, derivatives such as 2-trifluoroacetonylbenzoxazole have been shown to act as bidentate ligands, coordinating with metal ions like Zn(II), Cu(II), Ni(II), Mg(II), Fe(III), Pd(II), and Ag(I) through the nitrogen atom of the oxazole (B20620) ring and an oxygen atom from the substituent at the 2-position, forming a stable six-membered ring. nih.govnih.gov Similarly, 2-(1'/2'-hydroxynaphthyl)benzoxazoles have been used to synthesize complexes with Mg(II), Fe(II), Co(II), Ni(II), Zn(II), and Cd(II). semanticscholar.org These findings underscore the versatility of the benzoxazole framework in coordinating with a diverse range of transition metals.

The introduction of a fluorine atom at the 5-position of the benzo[d]oxazol-2(3H)-one ring is expected to influence its complexation behavior due to the electron-withdrawing nature of fluorine. This substituent effect would likely decrease the electron density on the aromatic ring and, by extension, on the nitrogen and oxygen atoms of the oxazolone moiety. A reduction in the basicity of these potential donor atoms could lead to weaker coordination bonds with metal ions compared to the unsubstituted parent compound. Theoretical and experimental studies on other organic ligands have shown that electron-withdrawing groups can diminish the stability of the resulting metal complexes. nih.govresearchgate.netnih.gov

Although detailed experimental data and crystal structures for metal complexes of this compound are not available, the established reactivity of the benzoxazolone scaffold suggests a potential for complex formation. The coordination would likely involve the N-3 and/or O-2 atoms of the oxazolone ring. The precise nature and stability of these complexes would be modulated by the electronic influence of the 5-fluoro substituent.

Below is a table summarizing the metal complexes formed with related benzoxazole derivatives, which can serve as a predictive model for the potential complexation of this compound.

LigandMetal Ion(s)Coordination ModeReference
2-TrifluoroacetonylbenzoxazoleZn(II), Cu(II), Ni(II), Mg(II), Fe(III), Pd(II), Ag(I)Bidentate (N, O) nih.govnih.gov
2-(1'/2'-Hydroxynaphthyl)benzoxazoleMg(II), Fe(II), Co(II), Ni(II), Zn(II), Cd(II)Not specified semanticscholar.org
Methyl 1,3-benzoxazole-2-carboxylateEuropium (Eu)Not specified nih.gov

Medicinal Chemistry and Biological Evaluation of 5 Fluorobenzo D Oxazol 2 3h One Derivatives

Structure-Activity Relationship (SAR) Studies of Fluorinated Benzoxazolone Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For benzoxazolone derivatives, SAR exploration allows for the identification of promising "hit" compounds and the subsequent optimization of "lead" candidates for enhanced pharmacological profiles. nih.govresearchgate.net

Modifications at the nitrogen atom (N-3 position) of the benzoxazolone ring have proven to be a highly effective strategy for tuning receptor affinity and selectivity. Studies on a series of N-benzyl substituted benzo[d]oxazol-2(3H)-one derivatives have demonstrated that both the type and position of substituents on this benzyl (B1604629) group profoundly impact binding to sigma (σ) receptors. nih.govresearchgate.net

Research indicates that the benzoxazolone moiety itself confers a preference for the σ1 receptor subtype. nih.gov The affinity for σ1 receptors is further influenced by substitutions on the N-benzyl ring. Compounds with a substituent (such as Chlorine, Fluorine, or a Methyl group) in the para-position of the benzyl ring consistently exhibit higher affinity for σ1 receptors compared to their ortho-substituted counterparts. nih.govresearchgate.net The derivative with a para-chloro substitution on the N-benzyl ring displayed the highest affinity and an exceptional selectivity ratio of 4270 for the σ1 receptor over the σ2 receptor. nih.govresearchgate.net These findings underscore that N-substitution is a critical element in designing selective ligands based on the benzoxazolone scaffold. nih.gov

Table 1: Impact of N-Benzyl Substitution on Sigma Receptor Binding Affinity

N-Benzyl Ring SubstituentPositionσ1 Receptor Affinity (Ki, nM)σ2 Receptor Affinity (Ki, nM)Selectivity Ratio (K_iσ2 / K_iσ1)Reference
Clpara0.14274270 nih.gov
FparaData indicates high affinity-- nih.gov
CH₃paraData indicates high affinity-- nih.gov
H-Data indicates high affinity-- nih.gov
VariousorthoLower affinity than para-isomers-- nih.gov

Substitutions on the benzene (B151609) portion of the benzoxazolone core provide another avenue to modify the pharmacological profile. The introduction of various functional groups at positions C4, C5, and C6 has been shown to yield derivatives with distinct biological activities. researchgate.net For example, a series of 4-substituted benzoxazolone derivatives were synthesized and identified as a new class of soluble epoxide hydrolase (sEH) inhibitors with anti-inflammatory activity. nih.gov SAR studies of these compounds revealed that introducing a lipophilic amino acid at the C4-position led to a significant increase in sEH inhibitory activity. nih.gov The presence of electron-withdrawing or electron-releasing groups at different positions on the benzoxazole (B165842) structure can enhance the antimicrobial and antiproliferative effects of these compounds. researchgate.net This highlights the importance of the substitution pattern on the benzene ring for directing the molecule's therapeutic application.

Pharmacological Profiling and Molecular Target Interactions

The inherent structural features of the benzoxazolone framework make it a valuable pharmacophore for developing ligands that interact with a diverse array of molecular targets. nih.govresearchgate.net

The benzoxazolone scaffold has been successfully employed in the development of ligands for various receptors. Its chemical simplicity and accessibility make it a promising source for bioactive compounds. jocpr.com Research has extended beyond enzyme inhibition to the development of specific receptor ligands, demonstrating the versatility of this chemical class.

Derivatives based on the related benzoxazine (B1645224) core have been investigated as ligands for serotonin (B10506) (5-HT) receptors. Certain compounds from this class display potent affinity across multiple serotonin receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT1D, while also showing selectivity against the serotonin transporter. jocpr.com This suggests that the broader benzoxazolone/benzoxazinone (B8607429) structural family represents a promising template for the design of novel serotonin receptor modulators. The development of such compounds is of high interest for their potential application in treating various central nervous system disorders.

Receptor Ligand Development and Affinity Studies

Dopaminergic Receptor Interaction (e.g., D2, D4)

Derivatives of the related benzo[d]oxazol-2(3H)-one structure have been explored for their interaction with dopamine (B1211576) receptors. For instance, in the pursuit of new treatments for glioblastoma, researchers identified a D4 receptor (D4R) antagonist, compound 24, which demonstrated high affinity and selectivity over D2 and D3 receptors. unimi.it Another compound, 29, acted as a biased ligand, partially activating the D4R Gi-/Go-protein pathway while blocking β-arrestin recruitment. unimi.it Both of these compounds showed promise by reducing the viability of glioblastoma cell lines. unimi.it

The D2-like receptors (D2R, D3R, and D4R) are part of the G protein-coupled receptor family and are known to downregulate adenylyl cyclase activity. unimi.it While most dopamine agonists approved for conditions like Parkinson's disease are full agonists at D2/D3 receptors, this can lead to adverse effects. nih.gov Selective targeting of specific dopamine receptor subtypes is therefore a key strategy in developing new therapies. nih.gove-jmd.org

Sigma Receptor Ligands (e.g., sigma-1, sigma-2)

The sigma receptors, which are non-opioid proteins located in the endoplasmic reticulum, are involved in regulating a wide array of cellular functions, including calcium signaling, ion channel activity, and cellular survival. nih.gov There are at least two subtypes, sigma-1 and sigma-2. nih.gov Ligands that interact with these receptors have been investigated for their therapeutic potential in neuropsychiatric disorders. nih.gov

For example, sigma-2 receptor ligands have been shown to significantly decrease cell proliferation in uveal melanoma cells, while the sigma-1 agonist (+)-pentazocine had the opposite effect. nih.gov Both types of ligands, however, were found to induce apoptosis and autophagy in these cancer cells. nih.gov The neuroprotective actions of sigma-1 receptors are thought to be linked to their chaperone activity, which helps to mitigate cellular stress. nih.gov

Enzyme Inhibition Mechanisms

The enzyme sn-1-diacylglycerol lipase (B570770) α (DAGLα) is a key player in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov 2-AG is a retrograde messenger that modulates synaptic plasticity. nih.govresearchgate.net The inhibition of DAGLα is being explored as a potential therapeutic strategy for conditions such as obesity, pain, anxiety, and depression. nih.govresearchgate.net

Researchers have identified several small-molecule inhibitors of DAGLα. For example, a series of fluorophosphonate compounds were developed, with O-7460 showing a notable potency against human recombinant DAGLα with an IC50 of 690 nM. nih.gov This compound was also found to be selective over other related enzymes like monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). nih.gov In animal studies, O-7460 was shown to reduce the intake of a high-fat diet in mice. nih.gov The development of selective DAGLα inhibitors is an active area of research, with high-throughput screening identifying various chemotypes, such as the glycine (B1666218) sulfonamide series, as promising leads for further optimization. researchgate.net

Histone post-translational modifications are crucial for regulating gene expression, and "reader" proteins recognize these marks to enact downstream effects. nih.gov The chromodomain Y-like (CDYL) protein is a reader of histone methyllysine. sci-hub.se A structure-guided approach led to the development of benzo[d]oxazol-2(3H)-one analogs as the first potent and selective small-molecule inhibitors of CDYL. sci-hub.se

Through molecular docking and dynamic simulations, researchers identified promising hits from a chemical library. sci-hub.se Further synthesis and structure-activity relationship (SAR) studies resulted in the discovery of compound D03, which exhibited an excellent selectivity for CDYL over other chromodomain proteins. sci-hub.se This compound was shown to engage with endogenous CDYL, disrupt its recruitment to chromatin, and consequently derepress the transcription of its target genes. sci-hub.se Notably, D03 promoted the development and branching of neurodendrites in cultured neurons. sci-hub.se

Modulation of Cellular Mechanisms and Biochemical Pathways

Benzoxazolone derivatives have been shown to modulate various cellular and biochemical pathways, contributing to their diverse biological activities. For instance, certain derivatives have been found to inhibit the proliferation and migration of colorectal cancer cells. nih.gov One potent compound, 8g, was discovered to be a new class of TNIK inhibitor with an IC50 value of 0.050 μM. nih.gov Western blot analysis revealed that this compound could suppress the aberrant transcriptional activation of the Wnt signaling pathway, which is often implicated in cancer. nih.gov

In the context of neuroinflammation, sigma-1 receptor agonists have been shown to have neuroprotective effects. nih.gov Overexpression of sigma-1 receptors can attenuate cellular stress signals. nih.gov In uveal melanoma, sigma-2 receptor ligands have been demonstrated to induce apoptosis and autophagy, key cellular processes for eliminating damaged or cancerous cells. nih.gov

Furthermore, the inhibition of DAGLα by specific benzoxazolone-related compounds can modulate the endocannabinoid system. nih.govuniversiteitleiden.nl By reducing the production of 2-AG, these inhibitors can influence processes like synaptic transmission and neuroinflammation. universiteitleiden.nluniversiteitleiden.nl

Therapeutic Potential and Biological Activities of Benzoxazolone Derivatives

The benzoxazolone core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of therapeutic potential. nih.govresearchgate.net These compounds have been investigated for a variety of biological activities, including:

Anticancer Activity: As discussed, benzoxazolone derivatives have shown promise as inhibitors of TNIK for colorectal cancer and inducers of apoptosis in uveal melanoma. nih.govnih.gov They have also been explored as c-Met kinase inhibitors for potential cancer treatment. nih.gov

Neuroprotective and Neurodegenerative Diseases: The interaction of these derivatives with dopamine and sigma receptors, as well as their ability to inhibit enzymes like CDYL, points to their potential in treating neurodegenerative and neuropsychiatric disorders. unimi.itnih.govsci-hub.se

Anti-inflammatory and Analgesic Effects: The benzoxazolone nucleus is implicated in the development of anti-inflammatory and analgesic agents. nih.govresearchgate.net

Antimicrobial Activity: Some benzoxazolone derivatives have demonstrated antibacterial properties against various Gram-positive and Gram-negative pathogens. mdpi.comnih.gov

Enzyme Inhibition: Beyond the examples above, these compounds have been investigated as inhibitors for a range of other enzymes, including cholinesterases and iNOS. nih.gov

Anti-HIV Activity: The benzoxazolone scaffold has also been explored in the development of anti-HIV agents. nih.govnih.gov

The versatility of the benzoxazolone structure continues to make it a valuable starting point for the discovery of new therapeutic agents. nih.gov

Anti-cancer Agent Development

Derivatives of benzo[d]oxazol-2(3H)-one have emerged as a promising class of inhibitors for various targets implicated in cancer progression. The fluorinated versions, in particular, have shown significant potential in preclinical studies.

Research has focused on their ability to inhibit specific enzymes and signaling pathways crucial for cancer cell survival and proliferation. For instance, certain benzo[d]oxazol-2(3H)-one derivatives have been identified as potent inhibitors of Traf2- and Nck-interacting kinase (TNIK), a key regulator in the Wnt signaling pathway, which is often dysregulated in colorectal cancer (CRC). researchgate.net One of the most potent compounds identified in a study, compound 8g , demonstrated an IC50 value of 0.050 μM against TNIK. researchgate.net This inhibition effectively suppressed the proliferation and migration of colorectal cancer cells and was shown to block the aberrant transcriptional activation of Wnt signaling. researchgate.net

Furthermore, derivatives based on the related benzo[d]oxazole-2-amine scaffold have been developed as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.gov Through structure-activity relationship (SAR) exploration, compound T24 was identified with a remarkable FLT3-ITD inhibitory activity (IC50: 0.41 nM) and potent anti-proliferative effects against MV4-11 leukemia cells (IC50: 0.037 μM). nih.gov

The general anti-proliferative activity of fluorinated benzoxazoles has been demonstrated against a panel of human cancer cell lines. A 5-fluoro derivative, in particular, exhibited potent activity against human breast cancer cell lines (MCF-7 and MDA-MB-468) and human colon carcinoma cell lines (HCT-116 and HT-29), with GI50 values in the sub-micromolar range. dergipark.org.tr

Table 1: Anti-cancer Activity of Selected Benzo[d]oxazol-2(3H)-one Derivatives This table is interactive. You can sort and filter the data.

Compound Target Cancer Type Key Finding Reference
8g TNIK Colorectal Cancer IC50 = 0.050 μM; suppressed proliferation and migration. researchgate.net
T24 FLT3-ITD Acute Myeloid Leukemia IC50 = 0.41 nM; potent anti-proliferative activity. nih.gov
5-Fluoro derivative Not specified Breast and Colon Cancer Potent anti-proliferative activity (GI50 < 0.5 μM). dergipark.org.tr

Anti-inflammatory Compound Research

The benzo[d]oxazol-2(3H)-one nucleus is a recognized scaffold for the development of anti-inflammatory agents. The anti-inflammatory effects of these derivatives are often evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.

In one study, a series of 6-(difluorobenzoyl)-5-methyl-3-benzoylmethyl-2(3H)-benzoxazolone derivatives were synthesized and evaluated. google.com The reduced forms of these compounds displayed considerable anti-inflammatory activity when compared to other derivatives in the series. google.com Similarly, research on 5-chloro-2(3H)-benzoxazolone derivatives, synthesized using microwave assistance, also demonstrated significant anti-inflammatory properties in the carrageenan-induced hind paw edema test. nih.gov

The mechanism of anti-inflammatory action for many of these compounds is believed to involve the inhibition of key inflammatory mediators. For example, some benzoxazole derivatives have been shown to inhibit the production of inflammatory cytokines. nih.gov The structural features of the benzoxazolone ring system allow for interaction with enzymes like cyclooxygenase (COX), which are critical in the inflammatory cascade. nih.gov

Table 2: Anti-inflammatory Activity of Selected Benzoxazolone Derivatives This table is interactive. You can sort and filter the data.

Compound Series Animal Model Key Finding Reference
6-(difluorobenzoyl)-5-methyl-3-benzoylmethyl-2(3H)-benzoxazolones Carrageenan-induced paw edema Reduced compounds showed considerable activity. google.com
5-chloro-2(3H)-benzoxazolone derivatives Carrageenan-induced hind paw edema Compound 1 showed the longest anti-inflammatory activity. nih.gov
Thiazolo[3,2-b]1,2,4-triazole derivatives Carrageenan-induced paw edema Several compounds showed better activity than indomethacin.

Antimicrobial Activity (Antibacterial, Antifungal)

The oxazole (B20620) ring system is a component of various natural and synthetic compounds with potent antimicrobial properties. Derivatives of benzo[d]oxazol-2(3H)-one have been investigated for their efficacy against a range of bacterial and fungal pathogens.

Research has shown that modifications to the benzoxazole core can lead to compounds with significant antimicrobial potential. For instance, a series of benzoxazole-5-carboxylate derivatives were evaluated against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Salmonella typhi, Escherichia coli), as well as fungal strains (Candida albicans, Aspergillus niger). In this study, certain derivatives showed higher potency than the standard reference drugs, ampicillin (B1664943) and clotrimazole.

Another study focusing on pyrazole-linked oxazole-5-one moieties also reported promising antimicrobial activity against S. aureus, E. coli, Pseudomonas aeruginosa, and C. albicans. The substitution pattern on the oxazole ring plays a crucial role in determining the spectrum and potency of the antimicrobial effects.

Table 3: Antimicrobial Activity of Selected Oxazole Derivatives This table is interactive. You can sort and filter the data.

Compound Series Tested Organisms Key Finding Reference
Benzoxazole-5-carboxylate derivatives S. typhi, E. coli, S. aureus, B. subtilis, C. albicans, A. niger Some derivatives showed higher potency than ampicillin and clotrimazole.
Pyrazole-linked oxazole-5-one derivatives S. aureus, E. coli, P. aeruginosa, C. albicans Compound 8 showed the highest activity in the series.
Benzo[d]oxazole-4,7-diones Not specified Showed antifungal activity.

Anticonvulsant Properties

The search for novel anticonvulsant agents has led researchers to explore various heterocyclic scaffolds, including benzo[d]oxazole. These compounds are often evaluated in standard preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and myoclonic seizures, respectively.

A series of benzo[d]oxazoles containing a triazole moiety were designed and synthesized as potential anticonvulsant agents. One of the most promising compounds from this series, 2-phenyl-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole, demonstrated a median effective dose (ED50) of 29.5 mg/kg in the anti-MES test and a protective index (PI) of 9.7, which was superior to the reference drug carbamazepine. This highlights the potential of combining the benzoxazole core with other pharmacologically active heterocycles to enhance anticonvulsant efficacy.

The structural features of these molecules are designed to interact with key targets in the central nervous system that are involved in seizure propagation, although the precise mechanisms of action are often still under investigation.

Analgesic Properties

Derivatives of 2(3H)-benzoxazolone have been a subject of interest in the development of new analgesic agents. Their pain-relieving effects are typically assessed using thermal nociception models, such as the hot-plate and tail-flick tests, and chemically-induced pain models like the acetic acid writhing test.

A study on new 2(3H)-benzoxazolone derivatives reported that compound 3e , 6-(2,5-difluorobenzoyl)-3-(4-bromobenzoylmethyl-2(3H)-benzoxazolone, was the most promising for analgesic activity in their series. google.com In another investigation, piperazine-substituted 5-chloro-2(3H)-benzoxazolone derivatives were synthesized and evaluated for their anti-nociceptive effects. nih.gov In the tail-flick test, two of the synthesized compounds showed higher activity than the parent compound. nih.gov

The analgesic activity of these compounds is often linked to their anti-inflammatory properties, particularly their ability to inhibit COX enzymes, which are involved in the synthesis of prostaglandins (B1171923) that sensitize nociceptors.

Antioxidant Activity

Oxidative stress is implicated in the pathophysiology of numerous diseases, and compounds with antioxidant capabilities are of significant therapeutic interest. The phenolic-like structure embedded within the benzo[d]oxazol-2(3H)-one core suggests a potential for antioxidant activity.

Research into related heterocyclic systems has provided insights into this potential. For example, the antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its sulfur and selenium analogues has been studied, revealing their capacity to inhibit lipid peroxidation. The ability of these compounds to act as antioxidants is often attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group, thereby neutralizing free radicals.

More directly, a study of novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, which are structurally related, showed that derivatives with fluorophenyl motifs exhibited high interaction with the stable free radical DPPH. This suggests that the incorporation of fluorine can modulate the antioxidant capacity of these heterocyclic systems.

Neuroprotective Agent Investigations

The development of agents that can protect neurons from damage is a critical goal in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The benzoxazolone scaffold has been explored for its neuroprotective potential, often as part of a multi-target drug design strategy.

Studies have shown that benzoxazolone derivatives can act as multifunctional agents against Alzheimer's disease. nih.gov Their mechanisms of action can include the inhibition of cholinesterase enzymes, which increases the levels of the neurotransmitter acetylcholine, and antioxidant effects that combat the oxidative stress associated with neuronal cell death. google.comnih.gov In one study, certain benzothiazolone derivatives (a closely related sulfur analogue) were identified as promising multi-functional agents for further investigation against Alzheimer's disease. nih.gov

Furthermore, related 1,4-benzoxazine derivatives have demonstrated potent neuroprotective activity in models of brain damage, preventing the fall in ATP levels caused by hypoxia in astrocytes. The structural similarity between these compounds and benzo[d]oxazol-2(3H)-one derivatives suggests that the latter could also possess significant neuroprotective properties, making this an active area of ongoing research.

Antipanic Activity Studies

Comprehensive searches of scientific literature and research databases did not yield specific studies on the antipanic activity of 5-Fluorobenzo[d]oxazol-2(3H)-one or its derivatives. While the broader class of benzoxazolone derivatives has been investigated for various central nervous system activities, dedicated research focusing on their potential efficacy in panic disorder models appears to be limited or not publicly available at this time.

Further research is required to explore the potential of this compound and its analogues as therapeutic agents for panic disorder. Such studies would typically involve preclinical evaluation in established animal models of anxiety and panic, such as the elevated plus-maze, light-dark box test, or fear-potentiated startle paradigm. These investigations would be essential to determine if this chemical scaffold warrants further development for this indication.

Development of Prodrugs and Targeted Drug Delivery Systems

There is currently a lack of specific published research on the development of prodrugs or targeted drug delivery systems for this compound. The design of prodrugs is a common strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a parent drug molecule. This can involve modifications to enhance solubility, increase metabolic stability, or facilitate transport across biological membranes.

Similarly, targeted drug delivery systems aim to concentrate a therapeutic agent at its site of action, thereby increasing efficacy and reducing off-target side effects. While various nanocarriers and conjugation strategies are being explored for a wide range of therapeutics, their specific application to this compound has not been detailed in the available scientific literature. Future research in this area would be contingent on identifying a clear therapeutic utility for the parent compound that would be significantly enhanced by such advanced delivery approaches.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is frequently employed to predict molecular geometries, vibrational frequencies, and various electronic properties. For 5-Fluorobenzo[d]oxazol-2(3H)-one, DFT calculations would provide fundamental insights into its stability and reactivity. However, specific DFT studies detailing the electronic structure of this particular compound have not been found in the reviewed literature.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital with the highest energy that contains electrons and represents the ability to donate an electron, while the LUMO is the lowest energy orbital devoid of electrons and signifies the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A small energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

A hypothetical DFT study on this compound would calculate the energies of these orbitals and visualize their distribution across the molecule. This would reveal which parts of the molecule are most likely to be involved in electron-donating or electron-accepting interactions during a chemical reaction. For instance, in related heterocyclic compounds, the HOMO and LUMO are often localized over the aromatic ring systems.

Determination of Global Reactivity Descriptors

Global reactivity descriptors are chemical concepts derived from the energies of the frontier orbitals (HOMO and LUMO) that help in quantifying the reactivity of a molecule. These descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as half the HOMO-LUMO energy gap. Molecules with a large gap are considered "hard," and those with a small gap are "soft."

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment.

Table 1: Hypothetical Global Reactivity Descriptors for this compound (Note: This table is for illustrative purposes only, as specific data was not found in the literature.)

Parameter Symbol Formula Hypothetical Value (eV)
HOMO Energy E_HOMO - Value not available
LUMO Energy E_LUMO - Value not available
Energy Gap ΔE E_LUMO - E_HOMO Value not available
Chemical Hardness η (E_LUMO - E_HOMO) / 2 Value not available
Chemical Potential μ (E_HOMO + E_LUMO) / 2 Value not available

Mapping of Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons.

Red regions indicate negative electrostatic potential, corresponding to areas with high electron density (e.g., lone pairs of electronegative atoms like oxygen or nitrogen). These are sites susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to areas with low electron density (e.g., hydrogen atoms attached to electronegative atoms). These are sites susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential.

An MEP map for this compound would highlight the electronegative oxygen and fluorine atoms as regions of negative potential and the N-H proton as a region of positive potential, thereby predicting its intermolecular interaction behavior. No published MEP map for this specific molecule could be retrieved.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. Studies on various benzoxazole (B165842) derivatives have utilized molecular docking to explore their potential as inhibitors for targets like α-glucosidase or various kinases.

Elucidation of Binding Conformations and Interactions

A molecular docking study of this compound against a specific protein target would elucidate its most stable binding pose within the protein's active site. The analysis would identify key intermolecular interactions, such as:

Hydrogen bonds

Hydrophobic interactions

π-π stacking

Van der Waals forces

These interactions determine the stability of the ligand-protein complex and are often quantified by a docking score, which estimates the binding free energy. While docking studies have been performed on many benzoxazole derivatives, no research detailing the binding conformations of this compound with any specific biological target was found.

Molecular Dynamics Simulations to Understand Dynamic Behavior

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. By solving Newton's equations of motion, MD simulations can model the movements of atoms and molecules, revealing how a ligand-protein complex behaves in a more realistic, solvated environment. These simulations are used to assess the stability of the binding pose predicted by molecular docking and to calculate binding free energies more accurately.

For this compound, an MD simulation would track its conformational changes and its interactions with a target protein over a set period (typically nanoseconds to microseconds). This would confirm the stability of the docked pose and provide a deeper understanding of the thermodynamics of binding. No published molecular dynamics simulation studies for this compound were identified during the literature review.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR studies are instrumental in predicting their biological activities and guiding the design of new derivatives with enhanced potency and selectivity.

Research on related benzoxazolone and fluorinated heterocyclic structures provides a framework for understanding how QSAR models can be applied to this compound. For instance, QSAR studies on benzoxazinone (B8607429) derivatives, which share a core structural similarity, have been successfully used to predict their inhibitory activity against various enzymes. In one such study focusing on fluorinated benzoxazinones as protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitors, a multivariate image analysis applied to QSAR (MIA-QSAR) model was developed. nih.gov This model demonstrated high predictive power, with a correlation coefficient (r²) of 0.85, a cross-validated correlation coefficient (q²) of 0.71, and a predictive r² (r²_pred) of 0.88, indicating its reliability in estimating the inhibitory activity of new compounds. nih.gov The inclusion of fluorine atoms was found to be a key determinant of the biological activity. nih.gov

For this compound, a QSAR model would typically involve calculating a variety of molecular descriptors that characterize its physicochemical properties. These descriptors can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The fluorine atom at the 5-position significantly influences the electronic landscape of the benzoxazolone ring due to its high electronegativity.

Steric Descriptors: These relate to the size and shape of the molecule, including parameters like molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, often represented by the logarithm of the octanol-water partition coefficient (logP). Lipophilicity is crucial for membrane permeability and interaction with hydrophobic pockets of target proteins.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

A hypothetical QSAR study on a series of this compound derivatives would involve synthesizing or computationally generating a set of analogs with variations at different positions of the molecule. The biological activity of these compounds would be determined experimentally, and then a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a model correlating the descriptors with the activity.

The resulting QSAR equation would take a general form like:

Biological Activity (e.g., log(1/IC₅₀)) = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...

Such a model would allow for the virtual screening of a large library of related compounds to prioritize the synthesis of those with the highest predicted activity, thereby accelerating the drug discovery process.

Table 1: Representative QSAR Model Statistics for Related Heterocyclic Compounds

Model TypeTargetr²_predReference
MIA-QSARProtoporphyrinogen IX Oxidase0.850.710.88 nih.gov
3D-QSAR (CoMFA)Larvicidal Activity0.8050.5350.623 researchgate.net
MLR-QSARNeuropeptide Y Y5 Receptor Antagonists--- nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic and toxicological properties of a compound. mdpi.com For this compound, various computational tools and models can be employed to predict its ADMET profile, helping to identify potential liabilities before significant resources are invested in its development. nih.govjonuns.comnih.gov

Absorption: The absorption of a drug is influenced by its solubility, permeability, and stability in the gastrointestinal tract. For this compound, key predicted parameters would include:

Aqueous Solubility: The presence of the polar oxazolone (B7731731) ring and the fluorine atom would influence its solubility. Computational models can predict this property based on the molecular structure.

Intestinal Absorption: Predictions of human intestinal absorption (HIA) are often based on a combination of molecular properties like lipophilicity (logP) and polar surface area (PSA). The fluorine substitution can impact both of these parameters.

Blood-Brain Barrier (BBB) Penetration: The ability to cross the BBB is crucial for drugs targeting the central nervous system. Predictions for this compound would be based on its size, polarity, and the presence of specific functional groups.

Distribution: Once absorbed, a drug distributes throughout the body. Important predicted parameters include:

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins like albumin affects its free concentration and, consequently, its efficacy and clearance. In silico models can estimate the PPB of this compound.

Volume of Distribution (Vd): This parameter indicates the extent of a drug's distribution in body tissues versus plasma.

Metabolism: The metabolic fate of a drug is a key determinant of its half-life and the potential for drug-drug interactions. For this compound, predictions would focus on:

Cytochrome P450 (CYP) Inhibition: The compound would be screened in silico for its potential to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to adverse drug interactions.

Metabolic Stability: Predictions would identify potential sites of metabolism on the molecule. The benzoxazolone ring and the N-H group are likely sites for metabolic reactions such as hydroxylation and conjugation.

Excretion: The primary routes of drug elimination from the body are through the kidneys (renal) and the liver (hepatic). Computational models can provide an indication of the likely route and rate of excretion.

Toxicity: Early prediction of potential toxicity is crucial to avoid late-stage failures in drug development. In silico toxicity predictions for this compound would include:

Mutagenicity (Ames Test): Predictions would assess the potential of the compound to cause DNA mutations.

Carcinogenicity: Models can predict the likelihood of the compound being carcinogenic based on structural alerts and data from related compounds.

Hepatotoxicity: The potential for liver damage is a major concern for many drugs.

Cardiotoxicity (hERG Inhibition): Inhibition of the hERG potassium channel can lead to life-threatening cardiac arrhythmias. In silico models are routinely used to flag potential hERG inhibitors.

Table 2: Hypothetical In Silico ADMET Profile for this compound

This table presents a hypothetical but scientifically plausible ADMET profile based on the general properties of similar heterocyclic compounds.

Parameter Predicted Value/Classification Implication
Absorption
Aqueous SolubilityModerately SolubleFavorable for oral absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut
Blood-Brain Barrier PenetrationLikely to crossPotential for CNS activity
Distribution
Plasma Protein BindingModerate to HighMay have a prolonged duration of action
Volume of Distribution (Vd)ModerateDistributed in tissues as well as plasma
Metabolism
CYP2D6 InhibitionNon-inhibitorLow risk of drug interactions via this pathway
CYP3A4 InhibitionNon-inhibitorLow risk of drug interactions via this pathway
Excretion
Renal ClearanceLow to ModeratePrimarily cleared through metabolism
Toxicity
Ames MutagenicityNon-mutagenicLow risk of genotoxicity
hERG InhibitionLow RiskUnlikely to cause cardiac arrhythmias
HepatotoxicityLow ProbabilityLow risk of liver damage

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of 5-Fluorobenzo[d]oxazol-2(3H)-one. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, chemists can map out the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, the protons on the aromatic ring are expected to exhibit distinct signals. The fluorine atom at the 5-position significantly influences the chemical shifts and coupling patterns of the neighboring aromatic protons due to its strong electron-withdrawing nature and through-space coupling effects. The proton on the nitrogen atom (N-H) of the oxazolone (B7731731) ring typically appears as a broad singlet, and its chemical shift can be sensitive to the solvent and concentration. The aromatic protons will likely appear as multiplets due to complex spin-spin coupling with each other and with the fluorine atom. For similar fluorinated benzimidazole (B57391) derivatives, aromatic protons have been observed in the range of δ 7.0-8.0 ppm researchgate.net.

Expected ¹H NMR Data for this compound

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
H-4Multiplet
H-6Multiplet
H-7Multiplet
N-HBroad Singlet

Note: The exact chemical shifts and coupling constants would require experimental determination.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the oxazolone ring is expected to appear at a characteristic downfield chemical shift, typically in the range of 150-170 ppm for similar structures. The carbon atom directly bonded to the fluorine (C-5) will show a large one-bond coupling constant (¹JCF), which is a clear diagnostic feature for fluorinated organic compounds magritek.com. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF, and ⁴JCF), aiding in their assignment. For related fluorinated benzimidazole compounds, carbon signals have been reported across a wide range, with carbons attached to fluorine showing significant coupling researchgate.net.

Expected ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (δ, ppm) Expected C-F Coupling
C-2 (C=O)~150-170
C-4Aromatic RegionYes
C-5Aromatic RegionYes (Large ¹JCF)
C-6Aromatic RegionYes
C-7Aromatic RegionYes
C-3aAromatic Region
C-7aAromatic Region

Note: The exact chemical shifts and coupling constants would require experimental determination.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum will be characterized by absorption bands corresponding to the vibrations of specific bonds. A strong absorption band is expected for the carbonyl (C=O) stretching vibration of the cyclic ester (lactone) in the oxazolone ring, typically appearing in the region of 1750-1800 cm⁻¹. The N-H stretching vibration will likely be observed as a band in the range of 3200-3400 cm⁻¹. The C-F bond will show a strong absorption in the fingerprint region, usually between 1000 and 1400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. Studies on similar oxazol-5-one derivatives have shown characteristic carbonyl stretching vibrations dtu.dk.

Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch3200-3400
C=O Stretch (Lactone)1750-1800
C=C Stretch (Aromatic)1450-1600
C-F Stretch1000-1400

Note: The exact wavenumbers would require experimental determination.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. The molecular ion peak (M⁺) in the mass spectrum will confirm the compound's molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can offer further structural information. Common fragmentation pathways for benzoxazolone derivatives may involve the loss of CO, CO₂, and cleavage of the heterocyclic ring. The presence of fluorine will be evident in the isotopic pattern and the mass of the fragments. Mass spectrometry has been effectively used to analyze various benzoxazoline derivatives nih.gov.

Chromatographic Techniques in Synthesis and Purity Assessment

Chromatographic techniques are essential for monitoring the progress of the synthesis of this compound and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor reaction progress and identify the number of components in a mixture. The retention factor (Rf) value of the compound will depend on the solvent system used.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for confirming the presence of the desired product in a reaction mixture and for assessing its purity. It is a common analytical tool in the study of benzoxazolone derivatives nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS can be used for separation and identification. However, the suitability of GC-MS for this compound would depend on its volatility and thermal stability.

These chromatographic methods are crucial for ensuring the isolation of a pure sample of this compound, which is a prerequisite for obtaining reliable spectroscopic data and for any subsequent biological or chemical studies.

Application of Benzoxazolones as Reagents in Analytical Chemistry for Detection and Quantification

The benzoxazolone scaffold, and its related benzoxazole (B165842) derivatives, have garnered attention in analytical chemistry due to their unique chemical and photophysical properties. These compounds serve as versatile reagents for the detection and quantification of various analytes, primarily through derivatization reactions for chromatographic analysis and as fluorogenic chemosensors. While specific documented applications of this compound as an analytical reagent are not extensively detailed in current literature, the broader class of benzoxazolones and benzoxazoles demonstrates significant potential and established methodologies in this field.

The core utility of these reagents lies in their ability to react with specific functional groups on target analyte molecules. This reaction imparts desirable properties to the analyte, such as enhanced detectability by common analytical instruments. For instance, the introduction of a benzoxazolone moiety can introduce a chromophore for UV-visible spectrophotometric detection or, more commonly, a fluorophore for highly sensitive fluorescence detection.

A significant area of application for benzoxazole-based reagents is in the pre-column derivatization of amino acids for High-Performance Liquid Chromatography (HPLC). google.com For example, 2-chlorobenzoxazole (B146293) has been successfully employed to derivatize amino acids, converting them into highly fluorescent N-(2-benzoxazolyl)-amino acids (BOX-AAs). google.com This process allows for their detection at very high sensitivity, with the stable derivatives being readily separated by reversed-phase chromatography. google.com The general reaction scheme involves the nucleophilic substitution of the chlorine atom on the benzoxazole ring by the amino group of the amino acid in an alkaline medium. google.com This methodology provides a robust and sensitive means for the quantitative analysis of amino acids in various matrices. google.com

Furthermore, benzoxazole derivatives have been developed as fluorescent chemosensors for the detection of metal ions. mdpi.com These sensors are designed with a receptor unit that selectively binds to a specific metal ion and a benzoxazole fluorophore as the signaling unit. mdpi.comresearchgate.net Upon binding with the target metal ion, a change in the fluorescence properties of the benzoxazole moiety is observed, such as an enhancement (chelation-enhanced fluorescence, CHEF) or quenching of the fluorescence signal. mdpi.comresearchgate.net This change in fluorescence intensity can be directly correlated to the concentration of the metal ion, enabling its quantification. For instance, a benzoxazole-based macrocyclic chemosensor has been shown to selectively detect Zn²⁺ and Cd²⁺ in aqueous media. mdpi.comresearchgate.net

The versatility of the benzoxazole and related benzofurazan (B1196253) structures is further highlighted by their use as fluorescent tagging reagents for other classes of molecules, including carboxylic acids. bohrium.com Reagents containing the benzofurazan moiety have been synthesized to react with carboxylic acids, thereby enabling their sensitive detection in HPLC analysis. bohrium.comnih.gov This approach is particularly useful for analytes that lack a native chromophore or fluorophore. bohrium.com

The research findings on various benzoxazole derivatives as analytical reagents are summarized in the table below, showcasing their diverse applications in enhancing analytical detection and quantification.

Derivative/Reagent ClassAnalyte(s)Analytical TechniquePrinciple of DetectionReference(s)
2-ChlorobenzoxazoleAmino AcidsHPLCPre-column derivatization to form highly fluorescent derivatives. google.com
Benzoxazole-based MacrocycleZn²⁺, Cd²⁺Fluorescence SpectroscopyChelation-Enhanced Fluorescence (CHEF) upon metal ion coordination. mdpi.comresearchgate.net
Benzofurazan Reagents (e.g., NBD-F, DBD-F)Amino Acid EnantiomersHPLC with Fluorescence DetectionDerivatization to form fluorescent diastereomers for chiral separation. nih.gov
4-Substituted-7-aminoalkylamino-2,1,3-benzoxadiazolesCarboxylic AcidsHPLC with Fluorescence DetectionPre-column derivatization to introduce a fluorescent tag. bohrium.com

Future Perspectives and Emerging Research Directions

Rational Design of Highly Selective Ligands and Inhibitors

The future of drug development involving 5-Fluorobenzo[d]oxazol-2(3H)-one hinges on the principles of rational design to create derivatives with high affinity and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are pivotal in this endeavor. For instance, research on substituted benzo[d]oxazol-2(3H)-one derivatives has revealed that the position and nature of substituents on the benzoxazolone core and its N-aryl appendages significantly influence binding affinity and selectivity for targets like the sigma-1 receptor.

Table 1: Key Considerations in the Rational Design of this compound Derivatives

Design StrategyRationalePotential Impact
Modification of the N-substituent To explore interactions with different sub-pockets of the target protein's binding site.Enhancement of binding affinity and selectivity.
Introduction of additional functional groups To establish new hydrogen bonds, hydrophobic, or electrostatic interactions.Improved potency and altered pharmacokinetic properties.
Stereochemical control To investigate the impact of chirality on target binding and biological activity.Development of more specific and potent enantiopure drugs.
Bioisosteric replacement To improve metabolic stability, bioavailability, or reduce off-target effects.Enhanced drug-like properties.

Exploration of Novel Therapeutic Areas and Neglected Diseases

While the benzoxazolone scaffold has been explored for its role in conditions like neuroinflammation, the therapeutic potential of this compound is far from exhausted. nih.gov Emerging research is beginning to probe its efficacy in a wider range of diseases.

One promising avenue is the investigation of its role in neurodegenerative disorders such as Alzheimer's disease. nih.govbrightfocus.orgupenn.edunih.govfda.gov The sigma-1 receptor, a known target for some benzoxazolone derivatives, is implicated in the pathophysiology of Alzheimer's, suggesting that selective ligands like derivatives of this compound could offer therapeutic benefits. nih.gov Future studies will likely involve preclinical testing in animal models of Alzheimer's to evaluate their ability to mitigate cognitive decline and neuropathological hallmarks.

Furthermore, the broad-spectrum biological activity of benzoxazolone derivatives suggests their potential utility against neglected tropical diseases. These diseases, which disproportionately affect low-income populations, are often overlooked by major pharmaceutical research programs. Screening of this compound and its analogs against a panel of pathogens responsible for neglected diseases, such as kinetoplastids or helminths, could uncover new and affordable treatment options.

Integration with High-Throughput Screening and Advanced Drug Discovery Technologies

The discovery of novel biological activities for this compound and its derivatives will be significantly accelerated by the integration of high-throughput screening (HTS) and other advanced drug discovery technologies. HTS allows for the rapid testing of large libraries of compounds against a multitude of biological targets, enabling the identification of "hit" molecules with desired activities.

Future research will likely involve the creation of focused libraries of this compound analogs for HTS campaigns. These campaigns can be designed to identify compounds that modulate novel targets or exhibit desired phenotypic effects in cell-based assays. The data generated from HTS can then be used to build sophisticated quantitative structure-activity relationship (QSAR) models, further refining the rational design process.

Moreover, advanced techniques such as DNA-encoded library technology (DELT) could be employed to screen vast numbers of benzoxazolone derivatives against a wide array of protein targets simultaneously. This approach, combined with modern proteomics and target deconvolution strategies, will be instrumental in identifying the specific molecular targets responsible for the observed biological effects of active compounds. nih.govnih.gov

Advancements in Green Chemistry Principles for Sustainable Synthesis and Derivatization

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. Future research on this compound will undoubtedly focus on developing more sustainable and eco-friendly synthetic routes. researchgate.netresearchgate.net

Traditional methods for the synthesis of benzoxazolones often involve harsh reagents and solvents. Green chemistry approaches aim to replace these with more benign alternatives. This includes the use of greener solvents like water or ethanol (B145695), the development of catalyst-free reactions, and the utilization of energy-efficient methods such as microwave or ultrasound-assisted synthesis.

For instance, the synthesis of benzoxazine (B1645224) and benzothiazine derivatives has been successfully achieved using polyethylene (B3416737) glycol (PEG)-400 as a recyclable solvent at ambient temperature, offering an environmentally friendly alternative. researchgate.net Similar strategies can be adapted for the synthesis and derivatization of this compound. The development of one-pot syntheses and multi-component reactions will also contribute to a more sustainable production process by reducing the number of steps and minimizing waste generation.

Table 2: Green Chemistry Approaches for the Synthesis of Benzoxazolone Derivatives

Green Chemistry PrincipleApplication in Benzoxazolone Synthesis
Use of Renewable Feedstocks Exploring bio-based starting materials for the synthesis of the benzoxazolone core.
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Auxiliaries Replacing hazardous organic solvents with water, supercritical fluids, or biodegradable solvents.
Design for Energy Efficiency Employing microwave or ultrasonic irradiation to reduce reaction times and energy consumption.
Use of Catalysis Developing highly efficient and recyclable catalysts to minimize waste and improve reaction efficiency.

Deepening Mechanistic Understanding of Biological Activities and Target Engagement

A thorough understanding of the mechanism of action (MoA) is crucial for the successful development of any therapeutic agent. For this compound and its derivatives, future research will need to move beyond identifying primary biological targets to elucidating the downstream signaling pathways and cellular responses they modulate.

Techniques such as chemical proteomics and thermal shift assays will be invaluable for confirming direct target engagement within a cellular context. nih.gov Once a target is validated, further studies will be required to understand how the binding of the compound alters the protein's function and triggers a cascade of cellular events. This may involve a combination of biochemical assays, cell imaging, and systems biology approaches.

For example, if a derivative of this compound is found to inhibit a particular kinase, subsequent research would aim to identify the downstream substrates of that kinase and how their phosphorylation status is affected. This detailed mechanistic understanding is not only critical for optimizing the lead compound but also for identifying potential biomarkers that could be used to monitor treatment efficacy in future clinical trials. nih.govnih.gov

Q & A

What are the common synthetic routes for 5-fluorobenzo[d]oxazol-2(3H)-one, and how do reaction conditions influence yield?

Basic
The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, AlCl3-catalyzed Friedel-Crafts reactions with bromoacetyl bromide followed by reduction and substitution steps yield halogenated intermediates, which can be fluorinated . Key parameters include temperature control (e.g., 100°C for Boc-deprotection) and catalyst selection (e.g., AlCl3 for electrophilic substitution). Yield optimization often requires iterative adjustment of solvent polarity and stoichiometry.

Advanced
The coupling–isomerization–elimination (CIE) method enables one-pot synthesis of substituted oxazolones. For fluorinated derivatives, the choice of fluorinating agent (e.g., Selectfluor or DAST) and solvent (e.g., DMF or THF) critically impacts regioselectivity. Isotopic labeling studies (e.g., 19F NMR) help track fluorination efficiency .

How can structural ambiguities in this compound derivatives be resolved?

Basic
Standard characterization employs 1H/13C NMR, IR, and mass spectrometry. The oxazolone carbonyl resonates at δ ~155 ppm in 13C NMR, while fluorinated aromatic protons show distinct coupling patterns (e.g., J = 8–12 Hz for ortho-F) .

Advanced
X-ray crystallography confirms solid-state dimerization via amide hydrogen bonding, resolving ambiguities in substituent orientation. For dynamic systems (e.g., rotamers), variable-temperature NMR or NOESY experiments differentiate between conformational isomers .

What biological targets are associated with this compound derivatives?

Basic
These derivatives exhibit affinity for sigma receptors (σ1/σ2), validated via radioligand displacement assays. Fluorination enhances blood-brain barrier penetration, making them candidates for neuropsychiatric drug development .

Advanced
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -NO2 or -CF3) at the 5-position increase σ2 receptor selectivity. In vivo neuroprotection assays (e.g., against methamphetamine toxicity) demonstrate dose-dependent efficacy .

How does fluorination impact the stability of benzo[d]oxazol-2(3H)-one derivatives?

Basic
Fluorination generally enhances metabolic stability by reducing cytochrome P450-mediated oxidation. However, hydrolytic degradation at the oxazolone ring can occur under basic conditions (pH > 9), monitored via HPLC .

Advanced
Degradation pathways vary with substituents: 5-fluoro derivatives undergo slower ring-opening than nitro-substituted analogs. Accelerated stability studies (40°C/75% RH) combined with LC-MS identify degradation products like 5-fluoro-2-aminophenol .

What computational methods are used to predict the binding modes of this compound derivatives?

Advanced
Free energy perturbation (FEP) simulations and molecular docking (e.g., AutoDock Vina) model interactions with σ receptors. Key pharmacophores include the oxazolone carbonyl (hydrogen bond acceptor) and fluorinated aryl ring (hydrophobic contact). MD simulations reveal ligand-induced conformational changes in receptor transmembrane domains .

How can analytical challenges like overlapping NMR signals be addressed?

Advanced
For crowded aromatic regions, 19F-decoupled 1H NMR or heteronuclear single-quantum coherence (HSQC) clarifies splitting patterns. Hyphenated techniques (e.g., LC-NMR-MS) resolve isomeric byproducts, particularly in coupling reactions .

What methodological contradictions exist in reported synthetic protocols?

Advanced
Discrepancies in ketone reduction efficiency (NaBH4 vs. LiAlH4) arise from solvent effects. For example, NaBH4 in THF achieves >90% yield for bromohydrin intermediates, while LiAlH4 in ether may over-reduce the oxazolone ring . Contradictory biological activity data (e.g., σ1 vs. σ2 selectivity) often stem from assay variability (cell lines vs. membrane preparations) .

What are best practices for optimizing catalytic systems in oxazolone synthesis?

Basic
Use Lewis acids (e.g., B(C6F5)3) for hydrogenation or coupling reactions. Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and purify via silica gel chromatography .

Advanced
High-throughput screening (HTS) identifies optimal catalysts for asymmetric fluorination. For example, chiral Pd complexes achieve enantiomeric excess (ee) >80% in kinetic resolutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluorobenzo[d]oxazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
5-Fluorobenzo[d]oxazol-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.